2-(4-oxocyclohexyl)acetic Acid

Description

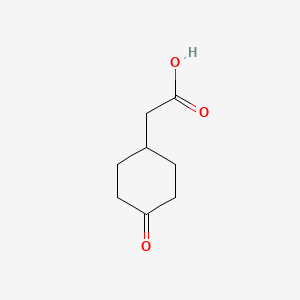

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAWBDIRCFFJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432781 | |

| Record name | 2-(4-oxocyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-23-7 | |

| Record name | 2-(4-oxocyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxocyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-oxocyclohexyl)acetic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)acetic acid, a bifunctional organic molecule, presents a compelling scaffold for research and development in medicinal chemistry and materials science. Its structure, incorporating a reactive ketone on a cyclohexane ring and a carboxylic acid moiety, offers versatile opportunities for chemical modification and exploration of its biological and material properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support laboratory research and development endeavors.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 52263-23-7[1][2] |

| Molecular Formula | C₈H₁₂O₃[1][2] |

| Molecular Weight | 156.18 g/mol [1][2] |

| Canonical SMILES | C1CC(CCC1CC(=O)O)=O |

| InChI | InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)[2] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available (Predicted to be acidic due to the carboxylic acid group) | |

| Solubility | Data not available (Expected to have some solubility in water and polar organic solvents) | |

| Purity | ≥98% (Commercially available)[1][2] | Commercial Suppliers |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not publicly available. However, based on the known chemical shifts and absorption frequencies of its functional groups, the following characteristics can be anticipated:

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the acetic acid moiety. Protons alpha to the ketone and the carboxylic acid would be deshielded and appear at a higher chemical shift.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would be characterized by a signal for the ketonic carbonyl carbon (typically in the range of 190–220 ppm) and the carboxylic acid carbonyl carbon (around 170-180 ppm).[3] The carbons of the cyclohexane ring would appear in the aliphatic region.

Expected IR Spectral Features

The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and a broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), overlapping with a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).[4]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the carboxylic acid.

-

Ketone Group: The ketone can undergo nucleophilic addition, reduction to a hydroxyl group, and other reactions typical of ketones.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, acid chlorides, and can participate in acid-base reactions.

A potential synthetic route to this compound could involve the oxidation of the corresponding alcohol, 2-(4-hydroxycyclohexyl)acetic acid.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. Researchers may need to adapt general procedures for the synthesis of related substituted cyclohexylacetic acids or for the oxidation of secondary alcohols to ketones.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][6][7][8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood.

Visualizations

Logical Relationship of Functional Groups

Caption: Reactivity of this compound.

Potential Synthetic Workflow

Caption: A potential workflow for synthesis and analysis.

References

- 1. 2-(4-Oxocyclohexyl)aceticacid , 98% , 52263-23-7 - CookeChem [cookechem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Ketones | OpenOChem Learn [learn.openochem.org]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 5. uwm.edu [uwm.edu]

- 6. aksci.com [aksci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Synthesis of 2-(4-oxocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details three distinct synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Pathway 1: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid Derivatives

This pathway commences with the readily available 4-hydroxyphenylacetic acid. The core strategy involves the reduction of the aromatic ring to a cyclohexane, followed by the oxidation of the secondary alcohol to the desired ketone. To ensure compatibility with the oxidation step and to facilitate purification, the synthesis is best performed on the methyl ester of the starting material.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

The initial step involves the conversion of 4-hydroxyphenylacetic acid to its methyl ester, methyl 4-hydroxyphenylacetate. This is a standard esterification reaction, typically carried out under acidic conditions with methanol.

Step 2: Catalytic Hydrogenation

The aromatic ring of methyl 4-hydroxyphenylacetate is then reduced to a cyclohexane ring via catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as ruthenium, under hydrogen pressure.

Step 3: Oxidation of the Secondary Alcohol

The resulting methyl 2-(4-hydroxycyclohexyl)acetate is then oxidized to the target keto-ester, methyl 2-(4-oxocyclohexyl)acetate. Common and effective methods for this transformation include the Jones oxidation or the Swern oxidation.[1][2] The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone, offering a powerful and often high-yielding method for oxidizing secondary alcohols to ketones.[1][3] The Swern oxidation provides a milder alternative, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which is particularly suitable for sensitive substrates.[2]

Step 4: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to yield the desired this compound. This is typically achieved through alkaline hydrolysis using a base such as sodium hydroxide, followed by acidic workup.

Quantitative Data for Pathway 1

| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |

| 1 | Esterification | 4-hydroxyphenylacetic acid, Methanol, H₂SO₄ (cat.), Reflux | High | Standard Procedure |

| 2 | Hydrogenation | Methyl 4-hydroxyphenylacetate, Ru catalyst, H₂ pressure | Not specified | [4] |

| 3 | Oxidation (Jones) | Methyl 2-(4-hydroxycyclohexyl)acetate, CrO₃, H₂SO₄, Acetone | 92-96% (for a similar substrate) | [1] |

| 3 | Oxidation (Swern) | Methyl 2-(4-hydroxycyclohexyl)acetate, (COCl)₂, DMSO, Et₃N, -78°C | Good to high | [2] |

| 4 | Hydrolysis | Methyl 2-(4-oxocyclohexyl)acetate, NaOH, H₂O/MeOH, then H⁺ | Typically high | Standard Procedure |

Experimental Protocols for Pathway 1

Step 3: Jones Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate (General Procedure) [1] A solution of methyl 2-(4-hydroxycyclohexyl)acetate in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid, diluted with water) is added dropwise until the orange color of the reagent persists. The reaction mixture is stirred for a short period, and the excess oxidant is quenched by the addition of isopropyl alcohol. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl 2-(4-oxocyclohexyl)acetate, which can be purified by distillation or chromatography.

Step 4: Alkaline Hydrolysis of Methyl 2-(4-oxocyclohexyl)acetate (General Procedure) Methyl 2-(4-oxocyclohexyl)acetate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is washed with ether. The aqueous layer is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Synthesis Pathway 1 Diagram

Caption: Pathway 1: Synthesis from 4-hydroxyphenylacetic acid.

Pathway 2: Wittig Reaction on a 1,4-Cyclohexanedione Derivative

This pathway utilizes the Wittig reaction to construct the acetic acid side chain on a protected cyclohexanone ring. The key starting material is a monoprotected derivative of 1,4-cyclohexanedione, such as 1,4-cyclohexanedione monoethylene ketal, to ensure selective reaction at one of the ketone functionalities.

Step 1: Monoketalization of 1,4-Cyclohexanedione

1,4-Cyclohexanedione is reacted with ethylene glycol in the presence of an acid catalyst to form 1,4-cyclohexanedione monoethylene ketal. This protects one of the ketone groups, allowing the other to react in the subsequent step.

Step 2: Wittig Reaction

The mono-protected cyclohexanedione undergoes a Wittig reaction with a suitable phosphorus ylide. For the synthesis of the corresponding ester, an ylide generated from a triphenylphosphonium salt of an acetic acid ester (e.g., ethyl bromoacetate) is used.[5] The reaction typically involves the formation of the ylide by treating the phosphonium salt with a strong base, followed by the addition of the ketone. This results in the formation of an α,β-unsaturated ester.

Step 3: Catalytic Hydrogenation

The carbon-carbon double bond in the α,β-unsaturated ester is then reduced by catalytic hydrogenation. This step saturates the newly formed double bond and may also reduce the remaining ketone if not protected, leading directly to the saturated keto-ester.

Step 4: Deprotection and Hydrolysis (if necessary)

If the ketal protecting group is still present after hydrogenation, it is removed by acidic hydrolysis to reveal the ketone functionality. The final step is the hydrolysis of the ester group to the carboxylic acid, as described in Pathway 1. A patent describes a one-pot Wittig reaction followed by hydrogenation to produce the ethyl ester of a related compound.[5]

Quantitative Data for Pathway 2

| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |

| 1 | Monoketalization | 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Benzene, Reflux | ~80% | Standard Procedure |

| 2 | Wittig Reaction | 1,4-Cyclohexanedione, Ethyl bromoacetate, Triphenylphosphine, Base | Not specified directly for this substrate | [5] |

| 3 | Hydrogenation | Unsaturated ester, Pd/C, H₂ | High | [5] |

| 4 | Hydrolysis | Saturated ester, NaOH, H₂O/EtOH, then H⁺ | Typically high | Standard Procedure |

Experimental Protocols for Pathway 2

Step 2 & 3: Wittig Reaction and Hydrogenation (Based on a related procedure) [5] To a suspension of the appropriate phosphonium salt in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of 1,4-cyclohexanedione monoethylene ketal in the same solvent is then added, and the reaction is allowed to warm to room temperature. After the reaction is complete, the mixture is worked up to isolate the unsaturated ester. The crude unsaturated ester is then dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation over a palladium on carbon catalyst under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to give the crude saturated ester, which is then purified.

Synthesis Pathway 2 Diagram

Caption: Pathway 2: Synthesis via Wittig reaction.

Pathway 3: Synthesis via Reformatsky Reaction

The Reformatsky reaction provides an alternative method for forming the carbon-carbon bond between the cyclohexanone ring and the acetate moiety. This reaction involves the use of an organozinc reagent generated from an α-halo ester.

Step 1: Monoprotection of 1,4-Cyclohexanedione

Similar to Pathway 2, the synthesis begins with the monoprotection of 1,4-cyclohexanedione to prevent reaction at both ketone sites.

Step 2: Reformatsky Reaction

The monoprotected cyclohexanedione is then reacted with an α-halo ester (e.g., ethyl bromoacetate) in the presence of activated zinc metal. This reaction forms a β-hydroxy ester intermediate.

Step 3: Dehydration

The resulting β-hydroxy ester is dehydrated under acidic conditions to yield an α,β-unsaturated ester.

Step 4: Catalytic Hydrogenation

The double bond of the unsaturated ester is then hydrogenated to give the saturated ester.

Step 5: Deprotection and Hydrolysis

Finally, the ketal protecting group is removed by acid hydrolysis, and the ester is hydrolyzed to the carboxylic acid.

Quantitative Data for Pathway 3

| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |

| 1 | Monoketalization | 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Benzene, Reflux | ~80% | Standard Procedure |

| 2 | Reformatsky Reaction | Monoketal, Ethyl bromoacetate, Zn, Benzene, Reflux | Varies | General Procedure |

| 3 | Dehydration | β-hydroxy ester, Acid catalyst, Heat | Varies | General Procedure |

| 4 | Hydrogenation | Unsaturated ester, Pd/C, H₂ | High | General Procedure |

| 5 | Hydrolysis | Saturated ester, NaOH, H₂O/EtOH, then H⁺ | Typically high | Standard Procedure |

Experimental Protocols for Pathway 3

Step 2: Reformatsky Reaction (General Procedure) Activated zinc dust is suspended in a dry solvent such as benzene or THF. A solution of the monoprotected 1,4-cyclohexanedione and an α-halo ester (e.g., ethyl bromoacetate) is added dropwise to the zinc suspension. The reaction is initiated, often with gentle heating, and then stirred until the starting materials are consumed. The reaction is quenched by the addition of aqueous acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester.

Synthesis Pathway 3 Diagram

Caption: Pathway 3: Synthesis via Reformatsky reaction.

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 4-hydroxyphenylacetic acid, offers a straightforward approach utilizing well-established reactions. Pathway 2, employing a Wittig reaction on a protected cyclohexanedione, provides good control over the formation of the carbon-carbon bond. Pathway 3, utilizing the Reformatsky reaction, presents an alternative classical method for C-C bond formation. The choice of the most suitable pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Solubility of 2-(4-oxocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-oxocyclohexyl)acetic acid, a key consideration for its application in research and drug development. Low solubility can impede in vitro testing, leading to unreliable results and increased development costs, and may also result in poor bioavailability and underestimated toxicity in later stages.[1][2]

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar carboxylic acid group and a relatively nonpolar cyclohexanone ring, a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests that polar solvents will dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can interact with the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule due to the carboxylic acid and ketone groups will likely limit its solubility in nonpolar solvents. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The acidic carboxylic acid group will react with a base to form a more soluble salt.[4][5] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Likely Insoluble | The presence of an acid is not expected to significantly increase the solubility of this acidic compound.[4] |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and the oldest equilibrium thermodynamic method for determining the solubility of a compound.[6] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved compound in the saturated solution.[2][7]

Objective: To determine the thermodynamic solubility of this compound in a selection of relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)

-

Vials or tubes with secure caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).[1]

-

From the stock solution, prepare a series of calibration standards by serial dilution to construct a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-determined volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[7]

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

Quantification:

-

Carefully collect the clear supernatant or filtrate.

-

Dilute the saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from replicate experiments (a minimum of two is recommended).[2]

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

A Technical Guide to the Structural Analogues and Derivatives of 2-(4-Oxocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues and derivatives of 2-(4-oxocyclohexyl)acetic acid, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and therapeutic potential, with a focus on their roles as modulators of key physiological pathways.

Core Structure and Therapeutic Potential

This compound possesses a unique chemical architecture, featuring a cyclohexane ring functionalized with a keto group and an acetic acid moiety. This structure serves as a valuable starting point for the development of a diverse range of bioactive molecules. Modifications to the cyclohexyl ring, the keto group, and the acetic acid side chain have yielded potent and selective ligands for various biological targets, most notably soluble epoxide hydrolase (sEH) and dopamine receptors.

Key Structural Analogues and Derivatives

Systematic modifications of the parent compound have led to the discovery of several classes of analogues with distinct pharmacological profiles. The primary modifications include:

-

Amination of the Keto Group: Replacement of the ketone with an amino group, often resulting in trans-2-(4-aminocyclohexyl)acetic acid, is a critical step in the synthesis of potent dopamine D2/D3 receptor ligands and soluble epoxide hydrolase (sEH) inhibitors.

-

Reduction of the Keto Group: Reduction to a hydroxyl group yields 2-(4-hydroxycyclohexyl)acetic acid, a compound that has been investigated for its potential as a histone deacetylase (HDAC) inhibitor.

-

Fluorination of the Cyclohexyl Ring: Introduction of fluorine atoms, such as in 2-(4,4-difluorocyclohexyl)acetic acid, can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which can enhance its therapeutic potential.

Quantitative Biological Data

The following tables summarize the biological activities of representative analogues of this compound.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Selected Analogues

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| A1 | N,N-diethyl-2-(4-(3-(adamantan-1-yl)ureido)cyclohexyl)acetamide | Human sEH | 2.2 | [1] |

| Murine sEH | 0.53 | [1] | ||

| CU2 | 4-(3-Cyclohexylureido)ethanoic acid | Human sEH | >500,000 | [2] |

| G1 | Structure not fully disclosed in abstract | Human sEH | pM range | [1] |

Table 2: Dopamine Receptor Binding Affinity of Selected Analogues

| Compound ID | Structure | Target | Ki (nM) | Reference |

| 6a | 4-Thiophene-3-yl-benzamide N-phenylpiperazine derivative | Human D3 | 1.4 | [3] |

| Human D2 | >560 | [3] | ||

| 7i | N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | Human D3 | ~0.38 | [4] |

| Human D2 | ~72.4 | [4] | ||

| 11d | Bivalent 5-OH-DPAT derivative (9-methylene spacer) | Human D2 | 2.5 | [5] |

| 14b | Bivalent 5-OH-DPAT derivative (10-methylene spacer) | Human D2 | 2.0 | [5] |

| 33 | Dihydroquinolinone-pyrrolidine derivative | Human D3 | 0.436 | [6] |

| Human D2 | 1.77 | [6] |

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these analogues prevent the degradation of EETs, thereby potentiating their beneficial effects, which include anti-inflammatory, analgesic, and cardioprotective actions.

References

- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(4-oxocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, commercial availability, and provides a plausible synthetic route. While direct biological data for this specific compound is limited in publicly available literature, this guide will also touch upon the broader context of cyclohexanone derivatives in drug discovery.

Chemical and Physical Properties

This compound is a saturated carbocyclic compound containing a ketone and a carboxylic acid functional group. These functionalities make it a versatile intermediate for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 52263-23-7 | [1] |

| EC Number | 874-026-3 | [1] |

| PubChem CID | 9920438 | [1] |

| InChI | InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | [1] |

| Purity | ≥98% | [1] |

| Storage | Store at 2-8°C; Desiccated |

Commercial Suppliers

This compound is available from various chemical suppliers. The following table summarizes offerings from a representative supplier.

| Supplier | Product Code | Purity | Available Quantities |

| LabSolutions | O589355 | 98% | 250mg, 1g, 5g |

Synthesis

A plausible and common method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-(4-oxocyclohexyl)acetate. This precursor is commercially available.

Experimental Protocol: Hydrolysis of Methyl 2-(4-oxocyclohexyl)acetate

This protocol is a generalized procedure for the hydrolysis of an ester to a carboxylic acid and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Methyl 2-(4-oxocyclohexyl)acetate

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

An organic co-solvent (e.g., Methanol or Tetrahydrofuran) to aid solubility

-

Aqueous solution of a strong acid (e.g., Hydrochloric Acid) for neutralization

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard laboratory glassware and equipment for reflux, extraction, and solvent removal.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-oxocyclohexyl)acetate in a suitable organic solvent like methanol.

-

Saponification: To the stirred solution, add an aqueous solution of a base (e.g., 1M NaOH) in stoichiometric excess.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of a strong acid (e.g., 1M HCl) until the pH is acidic. The product, this compound, should precipitate out of the solution.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, the cyclohexanone moiety is a common scaffold in medicinal chemistry. Derivatives of cyclohexanone are explored for a range of biological activities. The presence of both a ketone and a carboxylic acid group in this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The ketone can be subjected to reactions such as reduction, reductive amination, and aldol condensation to introduce further diversity. The carboxylic acid can be converted to esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Spectral Data

Conclusion

This compound is a commercially available and synthetically accessible building block with potential applications in medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel compounds for drug discovery programs. While direct biological data is currently scarce, the established importance of the cyclohexanone scaffold suggests that derivatives of this compound could exhibit interesting pharmacological properties. Standard laboratory safety precautions should be observed when handling this compound.

References

A Technical Guide to the Safe Handling of 2-(4-Oxocyclohexyl)acetic Acid

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for 2-(4-oxocyclohexyl)acetic acid is not available, data from analogous compounds such as 2-[(4-Methylcyclohexyl)oxy]acetic acid, Cyclohexylacetic acid, and 2-(4,4-Difluorocyclohexyl)acetic acid suggest that it may pose the following hazards[1][2][3]:

-

Skin Irritation: May cause skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation: May cause serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

It is crucial to handle this compound with care to avoid direct contact and inhalation.

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Citation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [1][4][6] |

| Skin Protection | Wear chemically resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and long-sleeved clothing. | [1][2][6] |

| Respiratory Protection | If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator. | [4][6] |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fumes, or vapors.[1]

-

Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable.[7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

-

Store away from sources of heat, sparks, and open flames.[4][7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Citation |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [4][7] |

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[1][7]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

-

Clean-up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[1][6]

-

Ventilation: Ensure adequate ventilation of the area.[1]

Physical and Chemical Properties of Structurally Similar Compounds

The following table summarizes some of the physical and chemical properties of related cyclohexyl acetic acid derivatives. This data can provide an indication of the expected properties of this compound.

| Property | Cyclohexylacetic acid | Citation |

| Molecular Formula | C8H14O2 | |

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | 242-244 °C | |

| Melting Point | 28-32 °C | |

| Density | 1.007 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | n20/D 1.463 |

Visualizing Safety and Handling Workflows

To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows.

Caption: Hazard Identification and Mitigation Workflow.

Caption: General Chemical Handling Workflow.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.de [fishersci.de]

- 3. 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. uwm.edu [uwm.edu]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5664-29-9 Name: [xixisys.com]

In-Depth Technical Guide on the Potential Biological Activities of "2-(4-oxocyclohexyl)acetic acid" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-oxocyclohexyl)acetic acid represent a class of compounds with a versatile scaffold that has shown potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and drug development efforts in this area.

Anti-inflammatory Activity

A notable derivative, 2-(1-hydroxy-4-oxocyclohexyl)acetic acid , has been identified as a promising anti-inflammatory agent. Its primary mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Quantitative Data: 5-Lipoxygenase Inhibition

| Compound | 5-Lipoxygenase IC50 (µM) | Reference Compound(s) |

| Zileuton | 0.5 - 1.3 | Marketed Drug |

| BWA4C | 0.15 | Experimental |

| NDGA | 1 - 2 | Natural Product |

| 2-(1-hydroxy-4-oxocyclohexyl)acetic acid | Data not available | - |

Table 1: 5-Lipoxygenase Inhibitory Activity of Reference Compounds.

Signaling Pathway: 5-Lipoxygenase and the Leukotriene Cascade

The anti-inflammatory effect of 5-LOX inhibitors is achieved by blocking the conversion of arachidonic acid to leukotrienes. This pathway is a critical component of the inflammatory response.

Caption: Inhibition of the 5-Lipoxygenase pathway by 2-(1-hydroxy-4-oxocyclohexyl)acetic acid.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines a general procedure for assessing the 5-LOX inhibitory activity of test compounds.

Workflow for 5-LOX Inhibition Assay

Caption: General workflow for an in vitro 5-lipoxygenase inhibition assay.

Materials:

-

Human recombinant 5-lipoxygenase (5-LOX)

-

Arachidonic acid (substrate)

-

Test compound (e.g., 2-(1-hydroxy-4-oxocyclohexyl)acetic acid)

-

Reference inhibitor (e.g., Zileuton)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in the reaction buffer.

-

In a 96-well plate, add the 5-LOX enzyme solution to each well.

-

Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).

-

Measure the absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

While direct evidence for the antimicrobial activity of this compound derivatives is limited, related cyclohexanone and cyclohexane structures have demonstrated activity against various microbial strains. This suggests that derivatives of the core scaffold could be explored for their potential as antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for some cyclohexanone derivatives against representative bacterial and fungal strains. This data can serve as a benchmark for future studies on this compound derivatives.

| Compound Class | Microorganism | MIC (µg/mL) |

| Cyclohexanone Derivatives | Staphylococcus aureus | 16 - 64 |

| Escherichia coli | 32 - 128 | |

| Candida albicans | 8 - 32 |

Table 2: Antimicrobial Activity of Representative Cyclohexanone Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density can be measured using a spectrophotometer.

Anticancer Activity

The cytotoxic potential of this compound derivatives against cancer cell lines is an emerging area of interest. While specific data for this class is scarce, related cyclohexane-containing compounds have shown promising anticancer activity.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The following table provides IC50 values for representative cyclohexane derivatives against various cancer cell lines, offering a comparative baseline for future investigations.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Cyclohexane Derivatives | MCF-7 (Breast) | 5 - 20 |

| HCT116 (Colon) | 10 - 50 | |

| A549 (Lung) | 15 - 60 |

Table 3: In Vitro Anticancer Activity of Representative Cyclohexane Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-oxocyclohexyl)acetic acid from 1,4-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 1,4-cyclohexanedione. The described methodology employs a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid moiety, followed by a selective catalytic hydrogenation to yield the target compound. This protocol is designed to be a reliable and scalable procedure for laboratory settings.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications. The synthesis of this compound from 1,4-cyclohexanedione is a logical and efficient approach. 1,4-Cyclohexanedione is a versatile starting material in organic synthesis, amenable to a wide range of chemical transformations due to its two carbonyl groups.[1] This protocol details a two-step synthesis involving a Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation. The HWE reaction is a widely used method for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[2][3][4] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct.[2][4]

Overall Reaction Scheme

Caption: Overall synthetic route from 1,4-cyclohexanedione to this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-oxocyclohexylidene)acetate via Horner-Wadsworth-Emmons Reaction

This procedure is adapted from the general principles of the Horner-Wadsworth-Emmons reaction.[2][3][4]

Materials:

-

1,4-Cyclohexanedione

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-(4-oxocyclohexylidene)acetate.

Part 2: Synthesis of Ethyl 2-(4-oxocyclohexyl)acetate via Catalytic Hydrogenation

This procedure is based on a similar reduction described in the literature.[5]

Materials:

-

Ethyl 2-(4-oxocyclohexylidene)acetate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve ethyl 2-(4-oxocyclohexylidene)acetate (1.0 eq) in ethanol or ethyl acetate (50 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-oxocyclohexyl)acetate. This product is often of sufficient purity for the next step.

Part 3: Synthesis of this compound via Ester Hydrolysis

Materials:

-

Ethyl 2-(4-oxocyclohexyl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or oil. The product can be further purified by recrystallization or chromatography if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data (Expected) |

| Ethyl 2-(4-oxocyclohexylidene)acetate | C₁₀H₁₄O₃ | 182.22 | 75-85 | >95 | ¹H NMR, ¹³C NMR, IR, MS |

| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | 90-98 | >98 | ¹H NMR, ¹³C NMR, IR, MS |

| This compound | C₈H₁₂O₃ | 156.18 | 85-95 | >98 | ¹H NMR, ¹³C NMR, IR, MS, Melting Point |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The ketone functionality can be derivatized through reactions such as reductive amination, aldol condensation, or conversion to oximes and hydrazones, allowing for the introduction of diverse pharmacophores. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the linkage to other molecules or modification of physicochemical properties. This compound and its derivatives are of interest in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. A related compound, 2-(4-aminocyclohexyl)-acetic acid ethyl ester, is a known intermediate in the synthesis of drugs such as Cariprazine, a dopamine receptor ligand.[5] This highlights the importance of the 2-(cyclohexyl)acetic acid motif in drug discovery.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. Handle under an inert atmosphere and away from moisture.

-

Anhydrous solvents should be used where specified.

-

Catalytic hydrogenation should be performed in a well-ventilated area using appropriate safety equipment.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

- 1. nbinno.com [nbinno.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

"2-(4-Oxocyclohexyl)acetic Acid": A Versatile Building Block in the Synthesis of Bioactive Molecules

Application Note

"2-(4-Oxocyclohexyl)acetic acid" and its derivatives are valuable bifunctional building blocks in modern organic synthesis, particularly in the development of pharmaceutically active compounds. The presence of a ketone and a carboxylic acid moiety within the same molecule allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex scaffolds such as substituted piperidines and spirocyclic systems. These structural motifs are prevalent in a variety of therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and inflammatory conditions.

The cyclohexanone core provides a template for introducing stereochemical complexity, while the acetic acid side chain offers a handle for amide bond formation, esterification, or further carbon chain extensions. The reactivity of the ketone group allows for nucleophilic additions and reductive aminations, which are pivotal reactions in the construction of nitrogen-containing heterocycles. This application note will detail the utility of "this compound" in the synthesis of key intermediates for targeted therapies.

Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

"this compound" is a strategic starting material for the synthesis of 3-amino-4-methylpiperidine derivatives, which are crucial components of several JAK inhibitors, including Tofacitinib.[1] The synthesis leverages the reactivity of both the ketone and carboxylic acid functionalities. A plausible synthetic route involves an initial reductive amination of the ketone, followed by intramolecular cyclization to form a lactam, which can then be further elaborated.

Experimental Workflow for Tofacitinib Intermediate Synthesis:

Caption: Synthetic workflow from "this compound" to a Tofacitinib intermediate.

Synthesis of Spiro-Piperidine Derivatives

The ketone functionality of "this compound" also serves as a key reaction center for the construction of spirocyclic systems. Spiro-piperidines are an important class of compounds in medicinal chemistry, often exhibiting improved pharmacological properties compared to their non-spirocyclic analogues.[2][3] A common strategy involves a multi-component reaction or a sequential condensation and cyclization approach.

Logical Relationship for Spiro-Piperidine Synthesis:

References

Application Notes and Protocols: The Role of 2-(4-oxocyclohexyl)acetic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction

2-(4-oxocyclohexyl)acetic acid and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical intermediates. The presence of a reactive ketone and a carboxylic acid functional group within a cyclohexane scaffold allows for diverse chemical modifications, leading to the formation of complex molecules with significant therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound and its related compounds in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to Cariprazine, a potent antipsychotic agent.

Application Note 1: Synthesis of Cariprazine Intermediate via Reductive Amination

Cariprazine, an atypical antipsychotic, is a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1] A key intermediate in its synthesis is trans-2-(4-aminocyclohexyl)acetic acid and its esters.[2][3] The synthesis of this intermediate can be achieved from ketone precursors, such as esters of this compound, through a critical reductive amination step.[4][5][6] This transformation introduces the essential amine functionality, which is later elaborated to form the final drug molecule.

The general synthetic strategy involves the conversion of the ketone to an amine, followed by further modifications. While various starting materials like 4-nitrophenylacetic acid have been used, routes involving cyclohexanone derivatives offer a more direct approach to the desired cyclohexylamine core structure.[2][7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate from Ethyl 2-(4-oxocyclohexyl)acetate

This protocol outlines the reductive amination of ethyl 2-(4-oxocyclohexyl)acetate to yield the corresponding amine, a crucial intermediate for Cariprazine.

Materials:

-

Ethyl 2-(4-oxocyclohexyl)acetate

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-aminocyclohexyl)acetate.

-

The crude product can be purified by column chromatography or converted directly to its hydrochloride salt for better handling and purification.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(4-oxocyclohexyl)acetate | N/A |

| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | [4] |

| Product | Ethyl 2-(4-aminocyclohexyl)acetate | [2] |

| Typical Yield | 60-80% | Adapted from similar reactions |

| Purity | >95% after purification/salt formation | Adapted from similar reactions |

Protocol 2: Hydrolysis of Ethyl 2-(4-aminocyclohexyl)acetate to 2-(4-aminocyclohexyl)acetic Acid

Materials:

-

Ethyl 2-(4-aminocyclohexyl)acetate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve ethyl 2-(4-aminocyclohexyl)acetate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully adjust the pH of the reaction mixture to ~7 with 1N HCl.

-

The product, 2-(4-aminocyclohexyl)acetic acid, may precipitate from the solution.

-

The product can be isolated by filtration or by extraction after concentrating the THF.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(4-aminocyclohexyl)acetate | [2] |

| Key Reagents | Lithium hydroxide | General hydrolysis protocols |

| Product | 2-(4-aminocyclohexyl)acetic acid | [8] |

| Typical Yield | >90% | Adapted from similar reactions |

| Purity | >98% | Adapted from similar reactions |

Visualizations

References

- 1. medkoo.com [medkoo.com]

- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 8. 2-(4-aminocyclohexyl)acetic Acid | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(4-oxocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-(4-oxocyclohexyl)acetic acid, a versatile building block in medicinal chemistry and organic synthesis. The following methods cover the formation of esters and amides, which are crucial transformations for modifying the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, often required in drug discovery and development.

Esterification Protocols

Esterification of this compound can be achieved through several methods, including the classic Fischer esterification under acidic conditions and milder coupling agent-mediated reactions.

Fischer Esterification for Methyl and Ethyl Esters

This method is a direct, acid-catalyzed esterification suitable for simple alcohols like methanol and ethanol.

Experimental Protocol: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

A protocol for the synthesis of methyl 2-(4-oxocyclohexyl)acetate has been described starting from the corresponding ketal-protected carboxylic acid. The final deprotection step yields the target ester. A direct Fischer esterification can also be employed.

-

Reaction Scheme: this compound + CH₃OH --(H⁺)--> Methyl 2-(4-oxocyclohexyl)acetate + H₂O

-

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation. A clear oil is the expected product.[1]

-

-

Quantitative Data: A reported synthesis of methyl 2-(4-oxocyclohexyl)acetate via deprotection of its ketal precursor afforded the product in 54% yield.[1] Yields for direct Fischer esterification are typically moderate to high, depending on the efficiency of water removal.

| Parameter | Value | Reference |

| Product | Methyl 2-(4-oxocyclohexyl)acetate | [1] |

| Yield | 54% (via deprotection) | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.50 (m, 2H), 2.16 (m, 2H), 2.36 (d, 2H), 2.38 (m, 1H), 2.39 (m, 4H), 3.71 (s, 3H) | [1] |

Steglich Esterification using DCC and DMAP

This method is suitable for a wider range of alcohols, including more sterically hindered ones, and proceeds under milder, room temperature conditions.

Experimental Protocol:

-

Reaction Scheme: this compound + R-OH --(DCC, DMAP)--> 2-(4-oxocyclohexyl)acetate ester + DCU

-

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol, isopropanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Water

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Amidation Protocols

Amides of this compound can be prepared either by direct coupling with an amine using a coupling agent or via a two-step process involving the formation of an acyl chloride.

Amide Synthesis using Carbodiimide Coupling Agents (DCC or EDC)

This is a common and efficient method for forming amide bonds directly from a carboxylic acid and an amine.

Experimental Protocol:

-

Reaction Scheme: this compound + R-NH₂ --(DCC/EDC)--> N-substituted-2-(4-oxocyclohexyl)acetamide

-

Materials:

-

This compound

-

Amine (e.g., benzylamine, morpholine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM) or Dimethylformamide (DMF, anhydrous)

-

Water

-

Brine

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM or DMF. If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

(Optional but recommended) Add HOBt or NHS (1.1 equivalents) to the solution. This can suppress side reactions and reduce racemization if the amine is chiral.

-

Cool the mixture to 0 °C.

-

Add DCC or EDC (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

If using DCC, filter off the precipitated DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Amide Synthesis via Acyl Chloride Intermediate

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Experimental Protocol:

-

Step 1: Synthesis of 2-(4-oxocyclohexyl)acetyl chloride

-

Reaction Scheme: this compound + SOCl₂ --> 2-(4-oxocyclohexyl)acetyl chloride + SO₂ + HCl

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

(Optional) Catalytic amount of DMF

-

Anhydrous solvent (e.g., DCM, toluene)

-

-

Procedure:

-

Place this compound (1 equivalent) in a flame-dried flask under an inert atmosphere.

-

Add an excess of thionyl chloride (e.g., 2-5 equivalents) or dissolve the acid in an anhydrous solvent and add oxalyl chloride (1.5-2 equivalents) and a drop of DMF.

-

Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).

-

Remove the excess thionyl chloride or solvent and oxalyl chloride by distillation or under reduced pressure. The crude 2-(4-oxocyclohexyl)acetyl chloride is often used directly in the next step without further purification.

-

-

-

Step 2: Reaction of Acyl Chloride with an Amine

-

Reaction Scheme: 2-(4-oxocyclohexyl)acetyl chloride + 2 R-NH₂ --> N-substituted-2-(4-oxocyclohexyl)acetamide + R-NH₃⁺Cl⁻

-

Procedure:

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the desired amine (2.2 equivalents) in the same solvent dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 equivalents of the amine and 1.1 equivalents of a non-nucleophilic base like triethylamine.

-

Stir the reaction at room temperature for a few hours.

-

Wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide.

-

-

Data Presentation

Table 1: Summary of Derivatization Methods and Typical Conditions

| Derivatization | Method | Reagents | Solvent | Temperature | Typical Yield |

| Esterification | Fischer | Alcohol, H₂SO₄ or p-TsOH | Alcohol | Reflux | Moderate to High |

| Steglich | Alcohol, DCC, DMAP | DCM, THF | 0 °C to RT | High | |

| Amidation | Carbodiimide Coupling | Amine, DCC or EDC, (HOBt) | DCM, DMF | 0 °C to RT | High |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂, (DMF) 2. Amine, (Base) | DCM, Toluene | Reflux, then 0 °C to RT | High |

Visualization of Experimental Workflows

Caption: Workflow for Fischer and Steglich Esterification.

Caption: Workflows for Amide Synthesis.

References

Application Notes and Protocols for the Reduction of the Ketone in 2-(4-oxocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the ketone moiety in 2-(4-oxocyclohexyl)acetic acid is a critical transformation in synthetic organic chemistry, yielding the corresponding cis- and trans-2-(4-hydroxycyclohexyl)acetic acids. These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final product often depends on the specific isomeric form. This document provides detailed application notes and experimental protocols for the two most common and effective methods for this reduction: Sodium Borohydride (NaBH₄) Reduction and Catalytic Hydrogenation.

The stereoselectivity of the reduction of 4-substituted cyclohexanones is influenced by steric and electronic factors. Hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of two diastereomeric alcohols. The axial approach is often favored by smaller reducing agents in the absence of significant steric hindrance, leading to the equatorial alcohol (trans isomer). Conversely, bulkier reducing agents or certain catalysts may favor the equatorial approach, resulting in the axial alcohol (cis isomer).

Methods of Reduction

Two primary methods for the reduction of the ketone in this compound are detailed below:

-

Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones. It is known for its operational simplicity and safety profile. The diastereoselectivity of NaBH₄ reduction can be influenced by the solvent and temperature.[1][2]

-

Catalytic Hydrogenation: A powerful method that employs a catalyst (e.g., Palladium on Carbon) and hydrogen gas to reduce the ketone. This method can be highly stereoselective, often favoring the formation of the cis isomer.

Data Presentation

The following tables summarize the expected outcomes for the reduction of this compound based on the chosen method. Please note that the exact yields and diastereomeric ratios can vary depending on the specific reaction conditions and scale.

| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical Total Yield (%) | Diastereomeric Ratio (cis:trans) |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 85 - 95 | Varies (e.g., 1:1 to 1:4) |

| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C) | Ethanol or Acetic Acid | 25 - 50 | 90 - 99 | Predominantly cis |

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol describes a general procedure for the reduction of this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-